Cas no 1057670-32-2 (7-Iodothieno[3,2-b]pyridine)
7-Iodothieno[3,2-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- 7-Iodothieno[3,2-b]pyridine
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- MDL: MFCD08704237
- Inchi: 1S/C7H4INS/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H
- InChI Key: HHZLPIVFNPCVCR-UHFFFAOYSA-N
- SMILES: IC1=CC=NC2C=CSC=21
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 131
- XLogP3: 2.6
- Topological Polar Surface Area: 41.1
7-Iodothieno[3,2-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029196560-5g |
7-Iodothieno[3,2-b]pyridine |
1057670-32-2 | 97% | 5g |
$1181.88 | 2023-09-04 | |
| Alichem | A029196560-10g |
7-Iodothieno[3,2-b]pyridine |
1057670-32-2 | 97% | 10g |
$1575.84 | 2023-09-04 | |
| Alichem | A029196560-25g |
7-Iodothieno[3,2-b]pyridine |
1057670-32-2 | 97% | 25g |
$2706.80 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1191171-5g |
7-Iodothieno[3,2-b]pyridine |
1057670-32-2 | 95% | 5g |
$1485 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1191171-5g |
7-Iodothieno[3,2-b]pyridine |
1057670-32-2 | 95% | 5g |
$1485 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1191171-5g |
7-Iodothieno[3,2-b]pyridine |
1057670-32-2 | 95% | 5g |
$1485 | 2025-02-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580307-1g |
7-Iodothieno[3,2-b]pyridine |
1057670-32-2 | 98% | 1g |
¥7398.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580307-5g |
7-Iodothieno[3,2-b]pyridine |
1057670-32-2 | 98% | 5g |
¥16650.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580307-10g |
7-Iodothieno[3,2-b]pyridine |
1057670-32-2 | 98% | 10g |
¥23782.00 | 2024-08-09 |
7-Iodothieno[3,2-b]pyridine Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 7-Iodothieno[3,2-b]pyridine
Introduction to 7-Iodothieno[3,2-b]pyridine (CAS No. 1057670-32-2)
7-Iodothieno[3,2-b]pyridine (CAS No. 1057670-32-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 7-Iodothieno[3,2-b]pyridine consists of a thienopyridine core with an iodine substituent at the 7-position. This iodine atom plays a crucial role in the compound's reactivity and biological activity, making it an attractive scaffold for further chemical modifications and derivatization. The thienopyridine moiety is known for its ability to form stable complexes with metal ions, which can be leveraged in the design of metalloprotein inhibitors and other bioactive molecules.
Recent studies have highlighted the potential of 7-Iodothieno[3,2-b]pyridine as a lead compound for the development of new drugs. One notable area of research involves its use as a scaffold for the synthesis of potent and selective inhibitors of specific enzymes and receptors. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 7-Iodothieno[3,2-b]pyridine exhibited significant inhibitory activity against protein kinases, which are key targets in cancer therapy.
In addition to its potential as an enzyme inhibitor, 7-Iodothieno[3,2-b]pyridine has also been explored for its anti-inflammatory properties. Research conducted by a team at the University of California, Los Angeles (UCLA) showed that certain derivatives of this compound effectively reduced inflammation in both in vitro and in vivo models. These findings suggest that 7-Iodothieno[3,2-b]pyridine-based molecules could be valuable candidates for treating inflammatory diseases such as arthritis and asthma.
The iodine substituent in 7-Iodothieno[3,2-b]pyridine also makes it an excellent candidate for radiolabeling studies. Iodinated compounds are commonly used in nuclear medicine for diagnostic imaging and radiotherapy. A recent study published in the Journal of Nuclear Medicine reported that radiolabeled derivatives of 7-Iodothieno[3,2-b]pyridine exhibited high uptake and retention in tumor cells, making them promising candidates for cancer imaging and therapy.
Beyond its therapeutic applications, 7-Iodothieno[3,2-b]pyridine has also found use in materials science. The unique electronic properties of this compound make it suitable for the development of organic semiconductors and other functional materials. Researchers at the Massachusetts Institute of Technology (MIT) have synthesized polymer derivatives of 7-Iodothieno[3,2-b]pyridine, which exhibit excellent charge transport properties and have potential applications in organic photovoltaics and field-effect transistors.
In conclusion, 7-Iodothieno[3,2-b]pyridine (CAS No. 1057670-32-2) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique chemical structure and reactivity make it an attractive scaffold for the development of novel therapeutic agents and functional materials. Ongoing research continues to uncover new possibilities for this versatile compound, further solidifying its importance in various scientific disciplines.
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